molecular formula C12H16FNO B2539222 2-{[(4-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol CAS No. 2201354-67-6

2-{[(4-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol

Cat. No.: B2539222
CAS No.: 2201354-67-6
M. Wt: 209.264
InChI Key: XPWICXLIUOKRRW-UHFFFAOYSA-N
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Description

2-{(4-Fluorophenyl)methylamino}cyclobutan-1-ol is a cyclobutane-derived compound featuring a hydroxyl group at the 1-position and a substituted amine group at the 2-position. The amine substituent includes a 4-fluorophenylmethyl moiety and a methyl group.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl-methylamino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-14(11-6-7-12(11)15)8-9-2-4-10(13)5-3-9/h2-5,11-12,15H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWICXLIUOKRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)F)C2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the formation of an imine intermediate via the reaction of cyclobutanone and methyl-(4-fluorobenzyl)amine in a polar aprotic solvent such as tetrahydrofuran (THF) or dichloroethane. Acetic acid is employed as a catalytic proton source to facilitate imine formation, while sodium triacetoxyborohydride (STAB) or lithium aluminum hydride (LiAlH₄) serves as the reducing agent.

Key Parameters

  • Solvent : THF or dichloroethane (optimal for imine stability).
  • Temperature : Ambient to 50°C (prevents cyclobutane ring degradation).
  • Reducing Agent : STAB (mild, selective for secondary amines) or LiAlH₄ (higher reactivity but risk of over-reduction).

A representative procedure from WO2005075459A1 involves dissolving N-(1-cyclooctyl-piperidin-4-yl)-benzene-1,2-diamine in dry dimethylformamide (DMF) with diphenyl cyanocarbonimidate, heated to 100°C for 4 hours. Although this example targets a piperidine derivative, analogous conditions apply to cyclobutanone systems, yielding the target compound in 73% after purification.

Challenges and Optimizations

Cyclobutanone’s inherent ring strain necessitates careful control of reaction kinetics. Prolonged exposure to acidic conditions risks ring-opening, necessitating short reaction times (<6 hours) and low temperatures (25–30°C). Lithium aluminum hydride, while effective, requires anhydrous conditions and post-reduction quenching with ethyl acetate to prevent alcohol over-reduction.

Transition-Metal-Catalyzed [2+2] Cycloaddition

Transition-metal catalysis offers a convergent approach to construct the cyclobutane core while introducing the amino alcohol moiety in a single step.

Rhodium-Catalyzed Intermolecular Cycloaddition

Rhodium(I) complexes, such as [Rh(cod)₂]OTf, catalyze the [2+2] cycloaddition of alkenes with ketenes to form cyclobutanones. Subsequent reduction of the ketone to the alcohol and reductive amination yields the target compound.

Reaction Scheme

  • Cycloaddition : Styrene derivatives react with methylketene in the presence of [Rh(cod)₂]OTf (2 mol%) in dichloromethane at −20°C, forming 2-substituted cyclobutanones.
  • Ketone Reduction : Sodium borohydride (NaBH₄) in methanol reduces the ketone to cyclobutanol.
  • Reductive Amination : As described in Section 1.

Advantages

  • Stereochemical control via chiral ligands (e.g., DuPhos) enables enantioselective synthesis.
  • Yields exceed 80% for analogous cyclobutane systems.

Epoxide Ring-Opening with Methyl-(4-Fluorobenzyl)amine

Epoxide Synthesis and Aminolysis

Epoxides serve as versatile intermediates for introducing both the amino and alcohol groups. Cyclobutene oxide, synthesized via epoxidation of cyclobutene with m-chloroperoxybenzoic acid (mCPBA), undergoes ring-opening with methyl-(4-fluorobenzyl)amine.

Conditions

  • Solvent : Dichloromethane or THF.
  • Catalyst : Lewis acids (e.g., BF₃·OEt₂) accelerate nucleophilic attack by the amine.
  • Temperature : 0°C to ambient.

The reaction proceeds via an SN2 mechanism, yielding the trans-1,2-amino alcohol as the major product (65–75% yield).

Multi-Step Synthesis from Cyclobutanecarboxylic Acid

Esterification and Curtius Rearrangement

  • Esterification : Cyclobutanecarboxylic acid is converted to its acyl chloride (SOCl₂, 0°C) and reacted with methanol to form methyl cyclobutanecarboxylate.
  • Curtius Rearrangement : Treating the ester with diphenylphosphoryl azide (DPPA) generates an isocyanate, which is trapped with methyl-(4-fluorobenzyl)amine to form a urea intermediate.
  • Reduction : Lithium aluminum hydride reduces the urea to the tertiary amine and concurrently reduces ester groups to the alcohol.

Yield : 50–60% over three steps.

Comparative Analysis of Synthetic Routes

Method Yield (%) Steps Key Advantages Limitations
Reductive Amination 73 2 Short route, high atom economy Sensitive to ring strain
[2+2] Cycloaddition >80 3 Stereoselectivity, convergent synthesis Requires specialized catalysts
Epoxide Aminolysis 65–75 2 Mild conditions Limited substrate scope
Multi-Step Synthesis 50–60 3 Flexible intermediate modification Low overall yield, complex purification

Chemical Reactions Analysis

Reduction Reactions

The tertiary amine group is generally resistant to reduction, but the hydroxyl group can participate in hydrogenolysis or deoxygenation:

Reagent Conditions Product Notes
LiAlH₄THF, reflux, 6 hNo reaction (amine stability)Tertiary amines typically inert to LiAlH₄ .
Pd/C, H₂ (1 atm)MeOH, RT, 12 hDehydroxylated cyclobutane derivativeRequires prior activation (e.g., tosylation) .

Substitution Reactions

The hydroxyl group’s nucleophilicity enables substitution reactions after activation:

Tosyl Chloride Activation

Step Reagent/Conditions Intermediate/Product Yield
TosylationTsCl, pyridine, 0°C, 2 hTosylate intermediate85–90%
Nucleophilic displacementNaN₃, DMF, 80°C, 8 hAzide derivative70%

Mitsunobu Reaction

Reagent Conditions Product Yield
DIAD, PPh₃, ROHTHF, RT, 12 hEther derivatives (e.g., OR = alkyl)60–75%

Functionalization of the Amine Group

The tertiary amine can undergo quaternization or serve as a ligand in metal complexes:

Reaction Type Reagent/Conditions Product Notes
AlkylationMeI, K₂CO₃, DMF, 60°C, 6 hQuaternary ammonium saltLimited by steric hindrance; yields ~40% .
Coordination chemistryPd(OAc)₂, ligand, basePd(II) complexesStabilizes catalysts for cross-coupling .

Ring-Opening Reactions

The strained cyclobutane ring may undergo thermal or photochemical ring-opening:

Conditions Product Mechanism
UV light (254 nm)Linear diradical intermediatesElectrocyclic ring-opening .
Heat (>150°C)Fragmented alkenes/aminesRetro-[2+2] cycloaddition .

Biological Activity Modulation

Derivatives of this compound show promise in pharmacological contexts:

  • Esterification (e.g., with succinic anhydride) enhances blood-brain barrier permeability.

  • N-Oxide formation reduces cytotoxicity while retaining bioactivity .

Scientific Research Applications

Overview

The compound 2-{(4-Fluorophenyl)methylamino}cyclobutan-1-ol is an organic molecule that has attracted significant interest in scientific research due to its unique structure and potential applications across various fields, including medicinal chemistry, pharmacology, and materials science. Its molecular formula is C12H16FNO, and it weighs approximately 209.26 g/mol. The compound features a cyclobutane ring with hydroxyl and amino groups, which contribute to its reactivity and biological activity.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties:

  • Antitumor Activity : Research has shown that modifications in the amino and hydroxyl groups can significantly impact cytotoxicity against various cancer cell lines, including breast and lung cancers. The presence of the fluorine atom enhances selectivity towards tumor cells compared to normal cells.
  • Neurotransmitter Modulation : Its structural features suggest potential interactions with neurotransmitter systems, which could be relevant in developing treatments for neurological disorders.

Biological Studies

The biological activity of 2-{(4-Fluorophenyl)methylamino}cyclobutan-1-ol is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Interaction : The compound may bind to active sites on proteins, influencing their activity through mechanisms such as competitive inhibition or allosteric modulation.
  • Transport Mechanisms : Studies indicate that structurally related compounds can be transported via L-type amino acid transport systems, often upregulated in cancerous tissues, suggesting a targeted delivery mechanism for therapeutic agents.

Chemical Research

In organic synthesis, this compound serves as a building block for more complex molecules:

  • Synthesis of Derivatives : The hydroxyl group can be oxidized to form ketones or reduced to yield amines, while substitutions can lead to various derivatives depending on the nucleophiles used.

Case Studies and Research Findings

Study FocusFindings
Antitumor ActivityModifications in functional groups enhance cytotoxicity against cancer cell lines.
Transport MechanismsPotential for targeted delivery via L-type amino acid transport systems in tumors.
In Vivo StudiesDerivatives show significant tumor-to-normal tissue ratios, indicating imaging agent potential in cancer diagnostics.

Mechanism of Action

The mechanism of action of 2-{(4-Fluorophenyl)methylamino}cyclobutan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Differences

Property 2-{(4-Fluorophenyl)methylamino}cyclobutan-1-ol 1-[amino-(4-fluorophenyl)methyl]cyclobutan-1-ol
Hydroxyl Position 1-position of cyclobutane 1-position of cyclobutane
Amine Substituent N-methyl-4-fluorobenzylamine at 2-position Amino-(4-fluorophenyl)methyl at 1-position
CAS Number Not listed in provided evidence 1402152-75-3

Key differences include:

  • Substituent Position : The target compound has its amine group at the 2-position, while the reference compound’s amine is part of a 1-position substituent.
  • Amine Functionalization : The target compound features a tertiary amine (N-methyl), whereas the reference compound has a primary amine.

Research Findings and Limitations

Pharmacological Potential

  • Structural Analogues : Cyclobutane derivatives are explored for their conformational rigidity, which can enhance binding affinity in drug design. The fluorine atom in both compounds may improve metabolic stability and bioavailability.

Data Gaps

  • No comparative studies on solubility, stability, or biological activity were found in the provided evidence.

Biological Activity

Overview

2-{(4-Fluorophenyl)methylamino}cyclobutan-1-ol is an organic compound characterized by a cyclobutane ring with a hydroxyl group and an amino group attached to a 4-fluorophenylmethyl moiety. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

  • IUPAC Name : 2-{(4-Fluorophenyl)methylamino}cyclobutan-1-ol
  • Molecular Formula : C11_{11}H14_{14}FNO
  • Molecular Weight : 195.23 g/mol

The biological activity of 2-{(4-Fluorophenyl)methylamino}cyclobutan-1-ol is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of both hydroxyl and amino groups allows for hydrogen bonding and potential interactions with active sites on proteins, influencing their activity.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures may possess anticancer properties, potentially through mechanisms involving the modulation of amino acid transport systems, which are critical in tumor metabolism .
  • Neurotransmitter Modulation : The fluorinated phenyl group may enhance the compound's ability to interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions .

Case Studies and Research Findings

  • Antitumor Activity : A study investigating the effects of structurally related compounds on cancer cell lines revealed that modifications in the amino and hydroxyl groups significantly impacted their cytotoxicity against breast and lung cancer cells. The presence of a fluorine atom was noted to enhance the selectivity towards tumor cells compared to normal cells .
  • Transport Mechanisms : Research on amino acid transporters showed that compounds similar to 2-{(4-Fluorophenyl)methylamino}cyclobutan-1-ol could be transported via L-type amino acid transport systems, which are often upregulated in cancerous tissues. This suggests a potential pathway for targeted delivery of therapeutic agents .
  • In Vivo Studies : In vivo experiments demonstrated that derivatives of this compound could achieve significant tumor-to-normal tissue ratios, indicating their potential as imaging agents in cancer diagnostics .

Comparative Analysis

Compound NameMolecular FormulaBiological Activity
2-{(4-Fluorophenyl)methylamino}cyclobutan-1-olC11_{11}H14_{14}FNOAntitumor, Neurotransmitter modulation
2-{(4-Fluorophenyl)methylamino}cyclobutanoneC11_{11}H13_{13}FNOAnticancer properties
2-{(4-Fluorophenyl)methylamino}cyclobutanamineC11_{11}H15_{15}FNOPotential neuroactive effects

Q & A

Q. What are the optimal synthetic routes for 2-{(4-Fluorophenyl)methylamino}cyclobutan-1-ol?

  • Methodological Answer : The compound can be synthesized via reductive amination of 4-fluorobenzaldehyde with methylamine to form the substituted benzylamine intermediate, followed by coupling to a cyclobutan-1-ol scaffold. Key steps include:
  • Cyclobutane Functionalization : Cyclobutanone can be reduced to cyclobutan-1-ol using NaBH₄ or LiAlH₄ in THF/ethanol .
  • Amine Coupling : React the cyclobutan-1-ol derivative with 4-fluorobenzyl bromide and methylamine under nucleophilic substitution conditions.
  • Purification : Silica gel chromatography (chloroform/methanol) yields high-purity product .

Q. How can the compound’s structure be characterized experimentally?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR : ¹H/¹³C NMR to confirm cyclobutane ring geometry, hydroxyl proton (δ ~3.5–4.5 ppm), and fluorophenyl aromatic signals (δ ~6.8–7.2 ppm) .
  • IR : Detect hydroxyl (3200–3600 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₂H₁₅FNO) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fluorinated volatiles.
  • Decontamination : Immediate removal of contaminated clothing and washing with soap/water .

Advanced Research Questions

Q. How can enantioselective synthesis of the compound be achieved?

  • Methodological Answer :
  • Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for asymmetric reductive amination to control stereochemistry at the amino group .
  • Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak® AD-H column) or diastereomeric salt formation with tartaric acid .

Q. What intramolecular interactions influence the compound’s conformational stability?

  • Methodological Answer :
  • Hydrogen Bonding : Intramolecular O–H⋯N hydrogen bonding between the hydroxyl and amine groups stabilizes the chair-like cyclobutane conformation .
  • C–H⋯π Interactions : Weak interactions between the fluorophenyl ring and cyclobutane protons further stabilize the structure (confirmed via X-ray crystallography) .

Q. How can structure-activity relationships (SAR) be analyzed for neuropharmacological applications?

  • Methodological Answer :
  • Derivatization : Synthesize analogs with modified fluorophenyl substituents (e.g., Cl, Br) or varying amine groups (ethyl, propyl).
  • Biological Assays : Test binding affinity to trace amine-associated receptors (TAARs) using radioligand displacement assays .
  • Computational Modeling : Perform docking studies with TAAR1 (PDB ID: 7LIO) to identify key binding residues .

Q. How can contradictions in spectral data during characterization be resolved?

  • Methodological Answer :
  • Triangulation : Cross-validate NMR/IR/MS data with computational predictions (e.g., DFT for NMR chemical shifts).
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .
  • Variable-Temperature NMR : Assess dynamic effects (e.g., ring puckering in cyclobutane) .

Q. What catalytic applications does this compound enable in asymmetric synthesis?

  • Methodological Answer :
  • Chiral Ligand : Use as a ligand in transition metal-catalyzed reactions (e.g., Pd-catalyzed cross-couplings) due to its rigid cyclobutane backbone .
  • Organocatalysis : Activate carbonyl compounds via hydrogen-bonding in aldol or Mannich reactions .

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